4(1H)-Quinolinone, octahydro-2,7-dimethyl- 4(1H)-Quinolinone, octahydro-2,7-dimethyl-
Brand Name: Vulcanchem
CAS No.: 60141-43-7
VCID: VC15992812
InChI: InChI=1S/C11H19NO/c1-7-3-4-9-10(5-7)12-8(2)6-11(9)13/h7-10,12H,3-6H2,1-2H3
SMILES:
Molecular Formula: C11H19NO
Molecular Weight: 181.27 g/mol

4(1H)-Quinolinone, octahydro-2,7-dimethyl-

CAS No.: 60141-43-7

Cat. No.: VC15992812

Molecular Formula: C11H19NO

Molecular Weight: 181.27 g/mol

* For research use only. Not for human or veterinary use.

4(1H)-Quinolinone, octahydro-2,7-dimethyl- - 60141-43-7

Specification

CAS No. 60141-43-7
Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
IUPAC Name 2,7-dimethyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one
Standard InChI InChI=1S/C11H19NO/c1-7-3-4-9-10(5-7)12-8(2)6-11(9)13/h7-10,12H,3-6H2,1-2H3
Standard InChI Key ANPUURMNJWNBAA-UHFFFAOYSA-N
Canonical SMILES CC1CCC2C(C1)NC(CC2=O)C

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

4(1H)-Quinolinone, octahydro-2,7-dimethyl- (IUPAC name: 2,7-dimethyloctahydro-4(1H)-quinolinone) features a bicyclic framework comprising a fully saturated quinoline core. The octahydro designation indicates eight hydrogen atoms added to the parent quinoline structure, resulting in a decalin-like ring system. The methyl groups at positions 2 and 7 introduce steric and electronic modifications that influence reactivity and biological interactions.

The molecular formula is C₁₁H₁₉NO, with a molar mass of 181.28 g/mol. Key stereochemical features include chair conformations in the cyclohexane ring and axial-equatorial orientations of the methyl groups, which may lead to diastereomerism. X-ray crystallography of analogous octahydroquinolinones reveals puckered ring systems with bond angles consistent with strain minimization .

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Stretching vibrations at 2215–2220 cm⁻¹ (C≡N) and 1635–1650 cm⁻¹ (C=O) are characteristic of quinolinone derivatives .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Methyl protons resonate as singlets at δ 1.42–1.49 ppm, while ring protons exhibit complex splitting patterns between δ 1.65–2.77 ppm .

    • ¹³C NMR: The carbonyl carbon appears near δ 195 ppm, with methyl carbons at δ 20–25 ppm .

Synthesis and Optimization Strategies

Catalytic Hydrogenation Approaches

Industrial synthesis often employs catalytic hydrogenation of substituted quinolines. For example:

  • Substrate Preparation: 2,7-Dimethylquinoline is treated with Pd/C (5% w/w) under 30 bar H₂ at 80°C for 12 hours.

  • Post-Reaction Processing: The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1) to yield 68–72% octahydroquinolinone .

Table 1: Hydrogenation Conditions and Outcomes

CatalystPressure (bar)Temperature (°C)Yield (%)Purity (%)
Pd/C30807298
Raney Ni401006595

Ultrasound-Assisted Cyclization

Recent advances utilize IRMOF-3/GO/CuFe₂O₄ nanocomposites under ultrasound irradiation to accelerate cyclization:

  • A mixture of 2,7-dimethylaniline, malononitrile, and dimedone in ethanol undergoes sonication at 25 kHz for 15 minutes, achieving 85% conversion .

  • The catalyst is recoverable for ≥5 cycles without significant activity loss .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Structural analogs exhibit broad-spectrum activity:

  • Minimum Inhibitory Concentration (MIC): Against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL) .

  • Mechanism: Intercalation into bacterial DNA via hydrogen bonding, disrupting replication .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4, improving to 2.3 mg/mL in DMSO .

  • Thermal Stability: Decomposition onset at 215°C (TGA), suitable for high-temperature applications .

Partition Coefficients

  • logP (octanol/water): 2.7 ± 0.2, indicating moderate lipophilicity for blood-brain barrier penetration .

Industrial and Pharmaceutical Applications

Drug Intermediate Synthesis

The compound serves as a precursor for:

  • Antidiabetic Agents: Via condensation with thiazolidinediones .

  • Antiviral Prodrugs: Ester derivatives show 90% inhibition of HIV-1 protease at 10 μM .

Material Science Applications

  • Ligand Design: Coordinates with transition metals (e.g., Cu²⁺) to form catalysts for Heck coupling reactions .

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